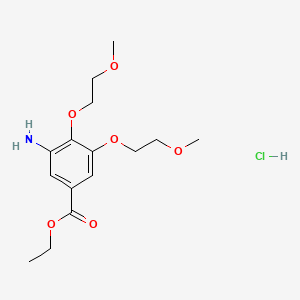
Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride is a derivative of Ethyl Protocatechuate, an antioxidant compound found in Sicilian virgin olive oils and red wines . This compound is also an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent .
準備方法
The synthesis of Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride involves several steps. The starting material is typically Ethyl Protocatechuate, which undergoes a series of reactions to introduce the amino and methoxyethoxy groups. The final product is then converted to its hydrochloride salt form . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
化学反応の分析
Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride has several scientific research applications:
作用機序
The mechanism of action of Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride involves its role as an intermediate in the synthesis of Erlotinib. Erlotinib inhibits EGFR-TK phosphorylation, blocking tumor cell signal transduction by competing with the substrate. This inhibition leads to the suppression of tumor cell growth and induction of apoptosis . The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for cell proliferation and survival .
類似化合物との比較
Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride can be compared with similar compounds such as:
Ethyl 2-Amino-3,4-bis(2-methoxyethoxy)benzoate: Another derivative used in the synthesis of Erlotinib.
Ethyl Protocatechuate: The parent compound with antioxidant properties.
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A related compound with similar structural features but lacking the amino group.
The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate in pharmaceutical synthesis and other applications .
特性
分子式 |
C15H24ClNO6 |
|---|---|
分子量 |
349.81 g/mol |
IUPAC名 |
ethyl 3-amino-4,5-bis(2-methoxyethoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C15H23NO6.ClH/c1-4-20-15(17)11-9-12(16)14(22-8-6-19-3)13(10-11)21-7-5-18-2;/h9-10H,4-8,16H2,1-3H3;1H |
InChIキー |
MKFCOYUVEJWJEU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















